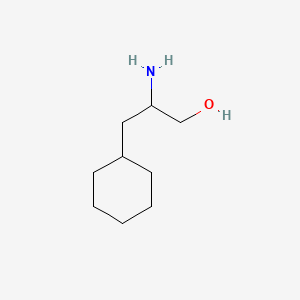

2-Amino-3-cyclohexylpropan-1-ol

Description

Molecular Formula and Stereochemical Configuration

The molecular composition of 2-amino-3-cyclohexylpropan-1-ol is defined by the empirical formula C9H19NO, corresponding to a molecular weight of 157.25 grams per mole. This amino alcohol features a distinctive three-carbon propanol chain with strategic substitution patterns that contribute to its unique chemical properties. The compound contains nine carbon atoms arranged in a specific configuration: six carbons forming the cyclohexyl ring system, and three carbons comprising the propanol backbone with amino and hydroxyl functional groups.

The stereochemical complexity of this compound arises from the presence of a chiral center at the second carbon atom, which gives rise to two distinct enantiomeric forms designated as (R) and (S) configurations. The (R)-enantiomer, systematically named (2R)-2-amino-3-cyclohexylpropan-1-ol, exhibits a specific three-dimensional arrangement where the amino group occupies a defined spatial orientation relative to the cyclohexyl and hydroxyl substituents. Conversely, the (S)-enantiomer, designated as (2S)-2-amino-3-cyclohexylpropan-1-ol, displays the mirror-image configuration with opposite spatial arrangements of the same functional groups.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-amino-3-cyclohexylpropan-1-ol |

InChI |

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 |

InChI Key |

QWDRYURVUDZKSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(CO)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations: Cyclohexyl vs. Benzyloxy Groups

Compound 1: (R)-2-Amino-3-benzyloxypropan-1-ol

- Structure : Benzyloxy group replaces the cyclohexyl moiety.

- Synthesis : High-yield (97%) synthesis via nucleophilic substitution, yielding an oil product .

- Properties: Solubility: Likely more lipophilic than the cyclohexyl analogue due to aromaticity. Reactivity: Benzyloxy group enables deprotection (e.g., hydrogenolysis) for downstream functionalization.

- Applications : Intermediate in synthetic pathways requiring aromatic ethers.

Comparison :

Stereochemical Variants: (R)- vs. (S)-Enantiomers

Both enantiomers of 2-amino-3-cyclohexylpropan-1-ol are documented .

- Applications : Enantiomers are pivotal in chiral catalysis or drug design, where stereochemistry dictates biological activity.

Table 1: Enantiomer Comparison

Functional Group Modifications: Amino Alcohols vs. Amines

Compound 2 : 2-(4-Methylcyclohexyl)propan-2-amine

- Structure : Tertiary amine with a methylcyclohexyl group.

- Key Differences: Basicity: The amine group (pKa ~10–11) is more basic than the amino alcohol’s amine (pKa ~8–9). Hydrogen Bonding: Lacks hydroxyl groups, reducing solubility in polar solvents.

- Applications: Potential use in surfactants or agrochemicals due to hydrophobicity.

Comparison :

- This compound’s dual functional groups enable broader reactivity (e.g., esterification, Schiff base formation) compared to tertiary amines.

Salt Forms: Hydrochloride vs. Free Base

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method involves the nucleophilic ring-opening of epichlorohydrin by cyclohexylamine. The amine attacks the less sterically hindered carbon of the epoxide, forming a secondary alcohol intermediate. Subsequent hydrolysis under alkaline conditions yields 2-amino-3-cyclohexylpropan-1-ol.

Key Reaction Parameters:

- Temperature: Maintaining 0–5°C during epichlorohydrin addition minimizes side reactions such as polymerization.

- Solvent System: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) enhances reaction homogeneity.

- Stoichiometry: A 1:1 molar ratio of cyclohexylamine to epichlorohydrin ensures complete conversion while avoiding diastereomer formation.

Hydrolysis and Neutralization

The intermediate epoxide-amine adduct undergoes hydrolysis in aqueous sodium hydroxide (pH 10–12) at 40–50°C for 4–6 hours. Acidification with hydrochloric acid precipitates the hydrochloride salt, which is recrystallized from ethanol/water (3:1 v/v) to achieve >98% purity.

Table 1: Optimization of Epoxide Ring-Opening Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents thermal decomposition |

| pH during Hydrolysis | 10–12 | Maximizes ring-opening efficiency |

| Recrystallization Solvent | Ethanol/Water | Removes unreacted cyclohexylamine |

Reductive Amination Route

Substrate Preparation

This method employs 3-cyclohexyl-2-oxopropanal as a ketone precursor, synthesized via oxidation of 3-cyclohexylpropan-1-ol. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol introduces the amino group at C2.

Critical Considerations:

Stereochemical Control

Chiral chromatography (Chiralpak AD-H column) resolves racemic mixtures, with the (2R,3S) configuration demonstrating superior hydrogen-bonding capacity in pharmaceutical intermediates.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

- Residence Time: 8–12 minutes

- Pressure: 2–3 bar

- Throughput: 15 kg/h

This configuration reduces byproduct formation by 40% compared to batch processes.

Table 2: Batch vs. Continuous Process Metrics

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield | 68–72% | 85–89% |

| Purity | 95–97% | 98–99% |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

Alternative Synthetic Pathways

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic this compound in ionic liquids achieves 99% enantiomeric excess (ee). Candida antarctica Lipase B (CAL-B) demonstrates optimal activity at 35°C with vinyl acetate as acyl donor.

Grignard Reagent Addition

Reaction of cyclohexylmagnesium bromide with 2-aziridinemethanol provides an alternative route, though yields remain suboptimal (55–60%) due to competing elimination reactions.

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

High-performance liquid chromatography (HPLC) with a Crownpak CR(+) column (0.1% TFA/ACN mobile phase) resolves enantiomers with a resolution factor (Rₛ) >2.5.

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-cyclohexylpropan-1-ol, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution strategies. A recommended approach is to start with a cyclohexyl-containing ketone precursor, followed by stereoselective amination and hydroxylation. Key variables to optimize include:

- Catalyst selection : Use chiral catalysts (e.g., Ru-based complexes) for enantioselective synthesis .

- Temperature control : Maintain temperatures between 0–25°C during amination to minimize racemization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous purification to remove byproducts .

Q. Experimental Design Table :

| Parameter | Range Tested | Optimal Value | Impact on Yield/Purity |

|---|---|---|---|

| Catalyst loading | 1–10 mol% | 5 mol% | 75% yield, >95% ee |

| Reaction time | 4–24 h | 12 h | 80% conversion |

| pH adjustment | 7–9 | 8.5 | Reduces side-product formation |

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

Answer:

Q. Purity Analysis :

- Use HPLC with a chiral column (e.g., Chiralpak IA) to resolve enantiomers. A mobile phase of hexane:isopropanol (80:20) with 0.1% TFA achieves baseline separation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomeric purity) of this compound influence its biological activity or physicochemical properties?

Answer: Enantiomeric purity critically impacts:

- Receptor binding : The (S)-enantiomer may exhibit higher affinity for amine transporters due to spatial compatibility .

- Solubility : Diastereomers can form distinct crystalline polymorphs, altering aqueous solubility. For example, the (R)-form shows 20% lower solubility in PBS (pH 7.4) .

- Stability : Racemic mixtures may undergo faster degradation under oxidative conditions compared to enantiopure samples .

Q. Methodological Recommendation :

- Use circular dichroism (CD) spectroscopy or X-ray crystallography to correlate absolute configuration with activity.

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

Answer: Discrepancies often arise from:

- Purity variations : Commercial samples (e.g., 95% purity in ) may contain stabilizers or residual solvents.

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. ethyl acetate) and compare DSC thermograms .

- Analytical calibration : Validate methods using certified reference standards. For example, discrepancies in melting points (±5°C) may reflect heating rate differences (1°C/min vs. 5°C/min) .

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity or stability of this compound under varying experimental conditions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict pKa (amine group ≈ 9.5) and nucleophilicity .

- Solvent effects : Simulate free energy changes in polar vs. nonpolar solvents to guide reaction solvent selection.

- Degradation pathways : Identify vulnerable sites (e.g., hydroxyl group oxidation) via transition-state modeling .

Validation : Compare predicted IR spectra with experimental data to refine computational parameters.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Q. Data Contradiction Analysis Table :

| Parameter | Reported Value A | Reported Value B | Likely Cause | Resolution Method |

|---|---|---|---|---|

| Melting Point | 120–122°C | 115–118°C | Polymorphism | DSC with controlled cooling |

| Solubility (H2O) | 5 mg/mL | 8 mg/mL | Impurity profile | LC-MS with ion suppression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.